molecular formula C24H23NO3 B5815981 ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Cat. No.: B5815981
M. Wt: 373.4 g/mol
InChI Key: HXUBVIRZIHAOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.16779360 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the formation of the benzoate moiety followed by the introduction of the phenylethyl side chain. The compound can be synthesized through the following general reaction scheme:

  • Formation of the benzoic acid derivative : Starting from anthranilic acid, it is reacted with appropriate acyl chlorides to form the benzoyl derivative.
  • Esterification : The resulting compound is then esterified with ethanol in the presence of a catalyst such as sulfuric acid.
  • Final coupling reaction : The phenylethyl amine is coupled to the benzoyl derivative to yield this compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various microorganisms. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, a study on related compounds demonstrated efficacy against Escherichia coli, Staphylococcus aureus, and several fungal strains including Candida albicans and Aspergillus species .

MicroorganismActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Candida albicansSignificant inhibition
Aspergillus flavusModerate inhibition

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It is believed that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to reduced inflammation and microbial growth.
  • Receptor Binding : It may also bind to certain receptors involved in pain and inflammation pathways, thereby exerting analgesic effects.

Case Studies

In a comparative study involving various anthranilic acid derivatives, compounds similar to this compound were evaluated for their kinase inhibition properties. Some derivatives showed promising results against kinases such as EGFR and Akt, which are critical targets in cancer therapy. However, further optimization is needed to enhance their bioactivity and selectivity .

Properties

IUPAC Name

ethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-24(27)20-14-16-21(17-15-20)25-23(26)22-11-7-6-10-19(22)13-12-18-8-4-3-5-9-18/h3-11,14-17H,2,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBVIRZIHAOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.